molecular formula C24H25ClN2O5 B11341775 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

Cat. No.: B11341775
M. Wt: 456.9 g/mol
InChI Key: YEQONWSUKGDSPM-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methylphenoxy group, a pyridinyl group, and a trimethoxybenzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Coupling with Pyridinyl and Trimethoxybenzyl Groups: The phenoxyacetic acid intermediate is then coupled with pyridin-2-ylamine and 3,4,5-trimethoxybenzylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Final Acetamide: The final step involves the acylation of the coupled intermediate with an acetic anhydride or acetyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group in the phenoxy ring is a potential site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic or neutral conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide
  • 2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(3,4,5-trimethoxybenzyl)acetamide

Uniqueness

The unique combination of the chloro-methylphenoxy, pyridinyl, and trimethoxybenzyl groups in 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide imparts distinct chemical and biological properties. This compound may exhibit unique binding affinities, selectivity, and potency compared to its analogs, making it a valuable subject for further research and development.

Properties

Molecular Formula

C24H25ClN2O5

Molecular Weight

456.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H25ClN2O5/c1-16-11-18(8-9-19(16)25)32-15-23(28)27(22-7-5-6-10-26-22)14-17-12-20(29-2)24(31-4)21(13-17)30-3/h5-13H,14-15H2,1-4H3

InChI Key

YEQONWSUKGDSPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3)Cl

Origin of Product

United States

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